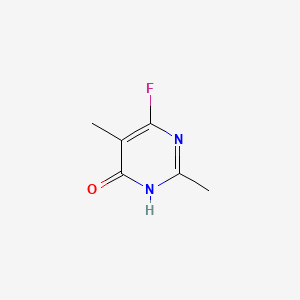

6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

18260-83-8 |

|---|---|

Molecular Formula |

C6H7FN2O |

Molecular Weight |

142.133 |

IUPAC Name |

6-fluoro-2,5-dimethyl-1H-pyrimidin-4-one |

InChI |

InChI=1S/C6H7FN2O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H,8,9,10) |

InChI Key |

XOOOUPROLLDILY-UHFFFAOYSA-N |

SMILES |

CC1=C(NC(=NC1=O)C)F |

Synonyms |

4(3H)-Pyrimidinone, 6-fluoro-2,5-dimethyl- (8CI) |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 2,5 Dimethylpyrimidin 4 1h One and Analogues

De Novo Synthesis Approaches to the Pyrimidinone Core

The formation of the fundamental pyrimidinone scaffold is a critical first step, achieved through several convergent and linear strategies, including cyclocondensation, cycloaddition, multicomponent reactions, and ring-closing pathways.

Cyclocondensation and Cycloaddition Reactions in Pyrimidinone Formation

Cyclocondensation and cycloaddition reactions are powerful tools for constructing the heterocyclic core of pyrimidinones (B12756618). These reactions involve the joining of multiple components to form the ring in a controlled manner.

Cycloaddition reactions, categorized by the number of atoms each component contributes to the newly formed ring, are particularly versatile. For instance, [4+2] cycloadditions are a common strategy. An enantioselective rhodium-catalyzed [4+2] cycloaddition between α,β-unsaturated imines and isocyanates has been shown to produce pyrimidinones with high enantioselectivity. mdpi.com Another prominent example is the inverse electron-demand Diels-Alder reaction of 1,2,3-triazines with amidines, which proceeds as a [4+2] cycloaddition to yield 2,5-disubstituted pyrimidines efficiently. mdpi.comnih.gov

[3+3] Annulation strategies have also been employed, where two three-atom fragments are combined. A Lewis-acid-promoted reaction between 3-ethoxycyclobutanones (acting as 1,3-dicarbonyl surrogates) and amidines provides a direct route to substituted pyrimidines. mdpi.com Copper-catalyzed reactions of terminal alkynes with carbon dioxide and an amidine hydrochloride can also be viewed as a [3+3] cycloaddition strategy, leading to 2,6-disubstituted pyrimidones. mdpi.com

Furthermore, cyclocondensation reactions, often promoted by ultrasound irradiation, can efficiently produce highly substituted 4-pyrimidinols from the reaction of β-keto esters and amidines. organic-chemistry.org These varied cycloaddition and cyclocondensation methods offer a range of options for accessing diverse pyrimidinone scaffolds.

Table 1: Examples of Cycloaddition Reactions for Pyrimidinone Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| [4+2] Cycloaddition | α,β-Unsaturated imines, Isocyanates | Phosphoramidite-Rh complex | Substituted Pyrimidinones mdpi.com |

| [4+2] Cycloaddition (Inverse Demand) | 1,2,3-Triazines, Amidines | Room Temperature | 2,5-Disubstituted Pyrimidines mdpi.comnih.gov |

| [3+3] Annulation | 3-Ethoxycyclobutanones, Amidines | Lewis Acid | Substituted Pyrimidines mdpi.com |

| [3+3] Cycloaddition | Terminal alkynes, CO₂, Amidine hydrochloride | Copper(II) catalyst, Microwave | 2,6-Disubstituted Pyrimidones mdpi.com |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates structural elements from each starting material. researchgate.net This approach is valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.netnih.gov

The Biginelli reaction and its variations are classic examples of MCRs used to synthesize dihydropyrimidinones, which can be subsequently oxidized to pyrimidinones. acs.orgresearchgate.net This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.net More advanced MCRs have been developed to expand the accessible chemical space. For example, a regioselective, iridium-catalyzed MCR allows for the synthesis of highly substituted pyrimidines from an amidine and up to three different alcohols. mdpi.comnih.gov This process proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts. nih.gov

Other innovative MCRs include pseudo five-component reactions, where three different molecules (e.g., a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two of ammonium (B1175870) acetate) react to form tetrasubstituted pyrimidines under acidic catalysis. mdpi.com The development of novel catalysts, such as reusable ionic liquids supported on nanosilica, has further enhanced the efficiency and environmental friendliness of MCRs for preparing pyridine-fused pyrimidine (B1678525) derivatives under solvent-free conditions with microwave irradiation. acs.org

Table 2: Selected Multicomponent Reaction Strategies for Pyrimidine Scaffolds

| Reaction Name/Type | Components | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid or Lewis Acid Catalyst | Forms dihydropyrimidinone core acs.orgresearchgate.net |

| Iridium-Catalyzed MCR | Amidine, up to three different Alcohols | PN5P-Ir-pincer complex | Regioselective, sustainable, liberates H₂ and H₂O mdpi.comnih.gov |

| Pseudo Five-Component Reaction | Methyl aryl ketone, Aromatic aldehyde (2 eq.), Ammonium acetate (B1210297) (2 eq.) | Triflic acid | Forms highly substituted pyrimidines mdpi.com |

Ring-Closing Pathways for Pyrimidinone Scaffold Construction

Ring-closing or ring-closure strategies are fundamental in synthesizing cyclic molecules, including the pyrimidinone scaffold. nih.govnih.gov This approach involves first assembling an acyclic precursor containing all the necessary atoms and functional groups, followed by an intramolecular reaction to form the final heterocyclic ring. This method allows for precise control over substituent placement before the core ring is formed.

One application of this strategy involves reacting α-fluoro-β-ketoester enolates with isothiourea salts. nih.gov This sequence first forms an open-chain intermediate which then undergoes intramolecular cyclization to generate the pyrimidine skeleton, already incorporating a fluorine atom at the desired position. nih.gov Another general approach involves the synthesis of an acyclic precursor with an amide group, which can then be cyclized onto a nearby carbonyl or equivalent functional group to form the pyrimidinone ring. nih.gov

This strategy is particularly useful in medicinal chemistry for "scaffold hopping," where a known active structure is modified. For example, an open-chain analogue can be designed and then cyclized to create a novel, more rigid scaffold that may offer improved properties. nih.gov The decision of where to close the ring can often be guided by the potential for forming intramolecular hydrogen bonds, which can pre-organize the acyclic precursor into a conformation favorable for cyclization. nih.gov

Introduction of Fluorine via Selective Fluorination Protocols

Once the pyrimidinone core is assembled, the introduction of fluorine is a key step in synthesizing the target compound and its analogues. This is typically achieved through late-stage fluorination of a suitable precursor.

Electrophilic Fluorination Techniques Applied to Pyrimidinone Precursors

Electrophilic fluorination is a primary method for introducing a fluorine atom onto an electron-rich substrate, such as the C5 position of a pyrimidinone ring. nih.govwikipedia.org This process utilizes reagents that act as a source of an electrophilic "F+" equivalent. wikipedia.org

A variety of N-F reagents have been developed for this purpose, as they are generally more stable and safer to handle than older reagents like elemental fluorine or fluoroxytrifluoromethane (CF₃OF). nih.govwikipedia.org One of the most common and effective modern reagents is Selectfluor®, which is a quaternary ammonium salt, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). nih.gov It has been successfully used for the electrophilic fluorination of uracil (B121893) and its derivatives to produce 5-fluorouracil (B62378) (5-FU), demonstrating its efficacy on the pyrimidinone scaffold. nih.gov

Other important electrophilic fluorinating agents include N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.org The mechanism of these reactions is thought to proceed via an SN2 pathway or a single-electron transfer (SET), though the exact mechanism can be substrate-dependent. wikipedia.orgresearchgate.net The choice of reagent and reaction conditions allows for controlled, site-selective fluorination of pyrimidinone precursors.

Table 3: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Chemical Class | Typical Application |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F Reagent | Fluorination of uracils, enolates, and aromatic rings nih.gov |

| N-Fluorobenzenesulfonimide | NFSI | N-Fluorosulfonimide | Fluorination of carbanions, enolates, and aromatics wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | N-Fluorosulfonimide | Fluorination of aryl Grignard and aryllithium reagents wikipedia.org |

Utilization of Trifluoromethylating and Fluoroalkylating Reagents

For the synthesis of pyrimidinone analogues bearing trifluoromethyl (CF₃) or other fluoroalkyl groups, a range of specialized reagents is available. The introduction of a CF₃ group can significantly alter a molecule's electronic and metabolic properties.

Direct trifluoromethylation of pyrimidine nucleosides can be achieved using copper-mediated reactions. cncb.ac.cn A notable protocol uses the inexpensive and accessible Chen's reagent (methyl fluorosulfonyldifluoroacetate) under microwave-assisted conditions for the late-stage trifluoromethylation of 5-iodo pyrimidine precursors. cncb.ac.cn This method provides a convenient, high-yielding, three-step synthesis to access 5-trifluoromethyl pyrimidine nucleosides on a gram scale. cncb.ac.cn Another strategy involves an aza-Michael addition-intramolecular cyclization cascade reaction between trifluorinated 2-bromoenones and amidines to yield trifluoromethylated pyrimidines under mild conditions. organic-chemistry.org

A variety of other reagents exist for introducing fluoroalkyl groups. Hypervalent iodine reagents, such as Togni reagents, are stable, crystalline solids used for electrophilic trifluoromethylation. mdpi.com For introducing a monofluoromethyl (CH₂F) group, reagents like N,N-(Dimethylamino)-S-phenyl-S-monofluoromethyl phenyloxosulfonium triflate have been developed, showing a strong preference for O-fluoroalkylation. nih.gov These advanced reagents provide synthetic chemists with a powerful toolkit for creating a wide array of fluorinated pyrimidinone analogues. frontiersin.orgnih.gov

Table 4: Selected Reagents for Trifluoromethylation and Fluoroalkylation

| Reagent/Precursor | Method | Group Introduced | Substrate Example |

|---|---|---|---|

| Methyl fluorosulfonyldifluoroacetate (Chen's Reagent) | Copper-mediated, Microwave-assisted | -CF₃ | 5-Iodo pyrimidine nucleosides cncb.ac.cn |

| Trifluorinated 2-bromoenones | Aza-Michael addition-cyclization with amidines | -CF₃ | Pyrimidine ring organic-chemistry.org |

| Hypervalent Iodine Reagents (Togni Reagents) | Electrophilic trifluoromethylation | -CF₃ | Aryl sulfonic acids mdpi.com |

| N,N-(Dimethylamino)-S-phenyl-S-monofluoromethyl phenyloxosulfonium triflate | Electrophilic fluoromethylation | -CH₂F | 1,3-Dicarbonyl compounds, phenols nih.gov |

Directed C-F Bond Formation Methods

The direct introduction of a fluorine atom onto a pyrimidine ring is a challenging yet crucial step in the synthesis of fluorinated pyrimidinones. The high electronegativity and unique reactivity of fluorine necessitate specialized reagents and conditions. nih.gov The most significant challenge in forming a C-F bond via transition metal catalysis is the final reductive elimination step, due to the highly polarized nature of the metal-fluorine bond. pku.edu.cn

Historically, methods like the Balz-Schiemann reaction were used for single fluorine substitutions but are less effective for multiple introductions. google.com Modern methods often focus on late-stage fluorination, which allows for the introduction of fluorine on complex molecules. One such approach involves the reaction of pyridine (B92270) N-oxides with silver(II) fluoride (B91410) (AgF₂). For 3-substituted pyridines, this method shows high selectivity for fluorination at the 2-position. acs.org Another strategy uses NF₄BF₄ in hydrogen fluoride to achieve electrophilic substitution of hydrogen with fluorine on aromatic rings. google.com

Functionalization and Derivatization Strategies for Pyrimidinone Systems

Oxidative Trifluoromethylation Reactions on Pyrimidinones

The introduction of a trifluoromethyl (-CF₃) group onto the pyrimidinone scaffold can significantly alter its biological and chemical properties. Direct trifluoromethylation of pyrimidine nucleosides represents a key strategy. One of the first successful examples involved the treatment of 2′,3′,5′-tri-O-acetyl-5-iodouridine with trifluoromethyl iodide and copper powder, yielding the corresponding 5-trifluoromethyluridine derivative. rsc.org This demonstrates a direct conversion of a C-I bond to a C-CF₃ bond on the pyrimidine core.

Microwave-assisted, copper-mediated trifluoromethylation has also emerged as a powerful technique, particularly for the late-stage modification of nucleosides. nih.gov Research has also explored the C-H trifluoromethylation of pyrimidinone derivatives like 1,3-dimethyluracil. acs.org These methods are vital for creating novel compounds, such as the trifluoromethyl pyrimidinone series identified as having potent activity against Mycobacterium tuberculosis. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki-Miyaura and Sonogashira)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of pyrimidinone systems, enabling the formation of new carbon-carbon bonds. nih.gov

The Suzuki-Miyaura coupling utilizes palladium catalysts to couple pyrimidine derivatives with boronic acids. Pyrimidine-2-sulfinates have been developed as effective substitutes for the often hard-to-prepare pyrimidine-2-boronic acids in these reactions. tcichemicals.com These sulfinates are compatible with various functional groups, including ketones and esters. tcichemicals.com Highly efficient catalysts, such as those based on fluorinated N-heterocyclic carbenes (NHCs), can facilitate Suzuki-Miyaura reactions of even less reactive aryl chlorides at room temperature. researchgate.net

The Sonogashira coupling reaction joins terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst, typically in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing conjugated enynes and arylalkynes under mild conditions. wikipedia.org While traditional catalysts include Pd(PPh₃)₄, newer systems involving N-Heterocyclic Carbene (NHC) palladium complexes have been developed for both copper-co-catalyzed and copper-free Sonogashira reactions. libretexts.org Copper-free methods are particularly valuable in biological applications to avoid copper's cytotoxicity. nih.gov A robust aminopyrimidine-palladium(II) complex has been successfully used for copper-free Sonogashira coupling on protein substrates in aqueous media. nih.gov

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pyrimidine-2-sulfinate | Aryl Boronic Acid | Palladium Catalyst | 2-Arylpyrimidine | tcichemicals.com |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd Catalyst, Cu(I) Cocatalyst, Amine Base | Aryl/Vinyl Alkyne | wikipedia.org |

| Copper-Free Sonogashira | Aryl Iodide | Homopropargylglycine (HPG)-encoded protein | Aminopyrimidine-palladium(II) complex, Aqueous medium | Functionalized Protein | nih.gov |

Alkylation and Acylation of Pyrimidinone Derivatives

Alkylation and acylation reactions are fundamental for modifying the pyrimidinone core, often occurring at the nitrogen or oxygen atoms. The regioselectivity of these reactions is highly dependent on the reaction conditions and the substituents present on the pyrimidine ring.

Alkylation of pyrimidin-4-ones, which exist in tautomeric equilibrium, can lead to a mixture of N- and O-alkylated products. neliti.com The choice of solvent plays a critical role; for instance, methylation in THF can lead exclusively to the N-1 methylated product, whereas using ethyl acetate can favor reaction at the N-1 atom due to the poor solubility of the pyrimidinone sodium salt. neliti.com The direct alkylation of aminopyrimidines can be achieved but often requires prolonged heating. nih.gov

Acylation of aminohydroxypyrimidines can result in O-acylation, particularly when bulky substituents are present at the 2-position of the pyrimidine or when sterically demanding acyl halides are used. rsc.org Microwave-assisted methods have been developed for the efficient synthesis and N-acylation of tetrahydropyrimidine (B8763341) derivatives. researchgate.net For more complex systems like nucleosides, selective N-acylation can be achieved by activating the carboxylic acids as p-nitrophenyl esters and using coupling agents common in peptide synthesis. nih.gov

| Substrate | Reagent | Solvent | Major Product | Reference |

|---|---|---|---|---|

| Pyrimidin-4-one Sodium Salt | Methyl Iodide | Tetrahydrofuran (THF) | 1-Methylpyrimidin-4-one | neliti.com |

| Pyrimidin-4-one Sodium Salt | Alkyl Halide | Ethyl Acetate | N-1 Alkylation Product | neliti.com |

| Pyrimidin-4-one Silver Salt | Alkyl Halide | Benzene | O-Alkylated and N-3 Alkylated Products (5:1) | neliti.com |

Deoxyfluorination Reactions for Fluorine Introduction

Deoxyfluorination is a powerful method for installing fluorine by replacing a hydroxyl group. While traditional reagents like diethylaminosulfur trifluoride (DAST) are effective, they suffer from thermal instability and can lead to elimination side products. ucla.edusigmaaldrich.com

To address these issues, newer reagents have been developed. PyFluor (2-pyridinesulfonyl fluoride) is an inexpensive, thermally stable, and selective deoxyfluorination reagent that minimizes elimination byproducts. ucla.edusigmaaldrich.comenamine.net It is effective for a broad range of primary and secondary alcohols and is compatible with various functional groups, including heterocycles. sigmaaldrich.comenamine.net The reaction typically proceeds at room temperature in the presence of a strong base. sigmaaldrich.com Data-science-guided development has led to the discovery of new (hetero)aryl sulfonyl fluoride reagents with even more enhanced reactivity and safety profiles compared to PyFluor and DAST. chemrxiv.org This one-pot transformation offers a milder and more functional-group-tolerant alternative to multi-step sequences. ucla.edu

| Reagent | Advantages | Disadvantages | Reference |

|---|---|---|---|

| DAST (Diethylaminosulfur trifluoride) | Broad scope | Thermally unstable, prone to violent decomposition, elimination side products | ucla.edusigmaaldrich.com |

| PyFluor (2-Pyridinesulfonyl fluoride) | Thermally stable, low-cost, selective, minimal side products, scalable | Requires strong base, longer reaction times than DAST | ucla.eduenamine.netacsgcipr.org |

| New (Hetero)aryl Sulfonyl Fluorides | Enhanced reactivity, improved physical properties, excellent safety profiles | Newer, less commercially established | chemrxiv.org |

Sustainable and Green Chemistry Approaches in Pyrimidinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidines to reduce environmental impact and improve efficiency. benthamdirect.comnih.gov These approaches focus on minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. rasayanjournal.co.in

Key green strategies in pyrimidine synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form the product, which increases efficiency and reduces waste. rasayanjournal.co.inresearchgate.net Iridium-catalyzed MCRs have been developed to synthesize pyrimidines from amidines and alcohols, with water and hydrogen as the only byproducts. organic-chemistry.orgnih.gov

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times, increase yields, and enhance product purity compared to conventional heating methods. rasayanjournal.co.inresearchgate.net

Solvent-Free and Alternative Solvent Reactions: Conducting reactions without a solvent or in environmentally benign solvents like water or ionic liquids minimizes volatile organic compound (VOC) emissions. rasayanjournal.co.innih.gov The use of magnetized deionized water has been shown to be an effective green solvent for pyrimidine synthesis. researchgate.net

Mechanical Methods: Techniques like ball milling and grinding can facilitate reactions in a solvent-free manner, offering clean synthesis, high yields, and simple workup procedures. researchgate.netnih.govacs.org

Use of Catalysts: Employing reusable or more environmentally friendly catalysts, such as certain ionic liquids or nano-ZnO, aligns with green chemistry principles. researchgate.netresearchgate.net

These sustainable methods not only offer environmental and financial benefits but also often lead to higher yields and simpler purification processes. rasayanjournal.co.in

Chemical Reactivity and Mechanistic Investigations of 6 Fluoro 2,5 Dimethylpyrimidin 4 1h One Derivatives

Detailed Analysis of Reaction Pathways and Identification of Key Intermediates

The synthetic routes involving pyrimidinone derivatives often proceed through distinct, isolable intermediates that dictate the final product structure. The transformation of pyrimidinone scaffolds can involve multi-step sequences, including alkylation, rearrangement, and cyclization.

A relevant example is the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides. nih.gov This transformation does not occur in a single step but proceeds through a well-defined pathway. The initial step is an S-alkylation of the thioxo group, which forms a key S-alkylated intermediate. nih.gov This is followed by a Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, which generates a second intermediate. nih.gov The final product is then formed through an in-situ cyclization of this second intermediate, accompanied by the elimination of hydrogen sulfide (B99878). nih.gov

Table 1: Reaction Pathway of Thioxopyrimidinones with Hydrazonoyl Chlorides nih.gov

| Step | Reaction Type | Intermediate Formed | Description |

|---|---|---|---|

| 1 | S-Alkylation | S-alkylated product (Intermediate A) | The thioxo group of the pyrimidinone attacks the hydrazonoyl chloride. |

| 2 | Smiles Rearrangement | Rearranged product (Intermediate B) | An intramolecular nucleophilic substitution occurs. |

| 3 | Cyclization/Elimination | Final heterocyclic product | The rearranged intermediate cyclizes with the elimination of hydrogen sulfide gas. |

C-F Bond Activation and its Influence on Pyrimidinone Reactivity

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, and its activation is a challenging yet highly rewarding area of synthetic chemistry. nih.gov In the context of 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one, the C-F bond at the 6-position significantly influences the molecule's reactivity. The high electronegativity of fluorine polarizes the pyrimidine (B1678525) ring, affecting its susceptibility to nucleophilic attack.

Metalloenzymes and transition metal complexes have demonstrated the ability to mediate C-F bond cleavage. nih.govnih.gov For instance, nickel complexes have been used for the rapid and regioselective activation of C-F bonds in 2,4,6-trifluoropyrimidine. nih.gov The reaction with [Ni(cod)2] in the presence of a phosphine (B1218219) ligand leads to the selective cleavage of one C-F bond, enabling the synthesis of new pyrimidine and pyrimidinone derivatives. nih.gov The mechanism often involves oxidative addition of the C-F bond to the low-valent metal center.

The reactivity of a C-F bond can also depend on its electronic environment. Studies on other fluorinated systems have shown that "covalent" C-F bonds can be more susceptible to substitution reactions than more "semi-ionic" C-F bonds, highlighting the nuanced nature of C-F activation. researchgate.net In enzymatic systems, C-F bond cleavage can be facilitated by destabilizing a cationic intermediate formed during an electrophilic attack on the aromatic ring, which promotes re-aromatization through fluorine elimination. nih.gov This understanding of C-F activation is critical for designing novel transformations of fluorinated pyrimidinones (B12756618).

Regioselectivity and Chemoselectivity Control in Synthetic Transformations

Controlling the regioselectivity and chemoselectivity of reactions is paramount in organic synthesis to avoid the formation of unwanted isomers and byproducts. In pyrimidinone chemistry, the different positions on the heterocyclic ring exhibit distinct reactivities, which can be exploited for selective transformations.

The reaction of cyclohexane-fused 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides provides a clear example of electronically controlled regioselectivity. nih.gov The reaction exclusively yields the angular nih.govacs.orgmdpi.comtriazolo[4,3-a]quinazolin-5-one regioisomer, rather than the alternative linear isomer. nih.gov This outcome is attributed to the predominance of one tautomeric form of the pyrimidinone reactant, which directs the reaction pathway to the observed product. nih.gov

Similarly, Biginelli-like reactions, which are three-component reactions used to synthesize dihydropyrimidinones, can be controlled to achieve high regioselectivity and chemoselectivity. mdpi.com By carefully choosing catalysts, such as L-proline or 1,4-diazabicyclo[2.2.2]octane (DABCO), and reaction conditions, the synthesis of complex fused heterocyclic systems like pyrimido[4,5-d]pyrimidinones can be directed to a single desired isomer. mdpi.com The ability to control where a chemical change occurs on the pyrimidinone scaffold is essential for building complex molecules with specific biological functions.

Table 2: Factors Influencing Selectivity in Pyrimidinone Reactions

| Selectivity Type | Influencing Factor | Example Reaction | Outcome |

|---|---|---|---|

| Regioselectivity | Electronic Control (Tautomerism) | 2-Thioxopyrimidin-4-one + Hydrazonoyl Chloride nih.gov | Formation of angular vs. linear fused products. |

| Chemoselectivity | Catalyst Choice | Biginelli-like three-component reaction mdpi.com | Selective formation of pyrimido[4,5-d]pyrimidinones. |

| Regioselectivity | Metal Catalyst | Nickel-assisted C-F activation of trifluoropyrimidine nih.gov | Selective activation at a specific C-F bond. |

Heterocyclic Ring Transformation and Rearrangement Mechanisms

Pyrimidinone derivatives serve as versatile building blocks for the construction of more complex, fused heterocyclic systems through ring transformation and rearrangement reactions. These reactions often create novel scaffolds for medicinal chemistry and materials science. nih.govnih.gov

A prominent example is the transformation of a pyrimidinone ring into a triazolo-pyrimidinone system. As previously discussed, the reaction pathway involving S-alkylation followed by a Smiles rearrangement and subsequent cyclization effectively transforms the initial pyrimidinone into a fused nih.govacs.orgmdpi.comtriazolo[4,3-a]quinazolin-5-one. nih.gov The Smiles rearrangement is the key step where the core heterocyclic structure is altered.

Tandem reactions offer an efficient strategy for constructing complex polycyclic frameworks in a single operation. For instance, tandem radical cyclization reactions have been developed to build 6/6/5 fused tricyclic skeletons, which are common motifs in natural products. rsc.org Such strategies, where multiple C-C bonds and rings are formed sequentially in one pot, represent a powerful approach to molecular complexity that could be applied to pyrimidinone-based starting materials.

Role of Intermolecular Interactions (e.g., Hydrogen Bonding) in Reaction Outcomes

Intermolecular interactions, particularly hydrogen bonds, play a definitive role in the chemistry of pyrimidinones. nih.gov The pyrimidinone core contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), predisposing these molecules to form strong and persistent intermolecular connections. nih.govacs.org

These hydrogen bonds are not trivial; they are robust enough to persist from the solid state into solution. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy experiments, which show a downfield shift of the N-H proton signal with increasing concentration, provide strong evidence for hydrogen bonding in solution. nih.govacs.org In the solid state, X-ray crystallography confirms the formation of dimers linked by strong N-H···O hydrogen bonds. acs.org

The influence of these interactions extends to controlling the assembly of molecules during crystallization. The initial and most crucial step in the proposed crystallization mechanism for many pyrimidinones is the formation of a dimer stabilized by a double hydrogen bond. nih.govacs.org These dimers then aggregate to form larger one- or two-dimensional blocks, which ultimately lead to the final crystal. acs.org Furthermore, hydrogen bonding can be harnessed to direct the course of a reaction. In noncovalent organocatalysis, networks of cooperative hydrogen bonds have been used to activate substrates and control the enantioselectivity of reactions involving pyrimidinone precursors. mdpi.com

Table 3: Summary of Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | Not available | C6H7FN2O |

| 2,4,6-trifluoropyrimidine | 696-82-2 | C4HF3N2 |

| L-proline | 147-85-3 | C5H9NO2 |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 280-57-9 | C6H12N2 |

| 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 1800539-77-9 | C11H11FN2O3 |

| TBI-223 | 2054526-09-8 | C21H24FN5O5 |

| 2-thioxopyrimidin-4-one | 141-90-2 | C4H4N2OS |

Theoretical and Computational Studies on 6 Fluoro 2,5 Dimethylpyrimidin 4 1h One Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

There are no published studies that have employed quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one. Consequently, fundamental parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and various reactivity descriptors (e.g., electronegativity, chemical hardness, and electrophilicity index) have not been reported for this molecule. Such calculations would be invaluable for predicting its kinetic stability and potential reaction sites. For related pyrimidine (B1678525) derivatives, DFT has been used to understand their electronic properties and reactivity, often in the context of their potential as bioactive molecules. mdpi.comresearchgate.netnih.gov

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Method/Basis Set | Source |

|---|---|---|---|

| HOMO Energy | Data not available | - | - |

| LUMO Energy | Data not available | - | - |

| HOMO-LUMO Gap | Data not available | - | - |

This table is for illustrative purposes; no data is currently available in the literature.

Computational Modeling of Reaction Mechanisms and Transition States

A search of the scientific literature yielded no studies on the computational modeling of reaction mechanisms involving this compound. Therefore, there is no available information on the transition states, activation energies, or reaction pathways for its synthesis or degradation. Modeling these mechanisms is crucial for optimizing synthetic routes and understanding the compound's stability and potential metabolic fate.

Advanced Analysis of Intermolecular Interactions (e.g., QTAIM, GAI, F-π interactions)

There is no evidence of advanced computational analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), an Independent Gradient Model (IGM/GAI), or specific studies on fluorine-pi (F-π) interactions, being performed for this compound. These methods are powerful tools for characterizing non-covalent interactions, such as hydrogen bonds and halogen bonds, which are critical for understanding crystal packing and ligand-receptor binding. While studies on other fluorinated and heterocyclic compounds have utilized these techniques to detail intermolecular forces, similar insights for the title compound are absent. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

No molecular dynamics (MD) simulations for this compound have been reported in the literature. MD simulations are essential for exploring the conformational landscape of a molecule, understanding its flexibility, and studying the effects of solvent on its structure and dynamics. Such studies would provide insight into how the molecule behaves in a biological environment, for instance, but this information is currently unavailable. General principles of MD simulations are well-established and have been applied to a wide range of molecules, including other pyrimidine-based compounds, to assess their stability and interactions with biological targets. nih.govnih.gov

Table 2: Conformational Analysis of this compound

| Dihedral Angle | Stable Conformations (°) | Energy Barrier (kcal/mol) | Solvent | Source |

|---|

This table is for illustrative purposes; no data is currently available in the literature.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

There are no published computational studies that predict the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) of this compound. Theoretical calculations are often used to complement experimental spectroscopic data, aiding in the structural elucidation of new compounds. The correlation of predicted spectra with experimental results provides a powerful validation of both the computational method and the experimental structure determination. For the title compound, this type of comparative analysis has not been performed.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectrum | Calculated Peak/Shift | Experimental Peak/Shift | Method/Basis Set | Source |

|---|---|---|---|---|

| ¹H NMR | Data not available | Data not available | - | - |

| ¹³C NMR | Data not available | Data not available | - | - |

| ¹⁹F NMR | Data not available | Data not available | - | - |

This table is for illustrative purposes; no data is currently available in the literature.

Role of 6 Fluoro 2,5 Dimethylpyrimidin 4 1h One As a Versatile Synthetic Building Block

Precursor in the Synthesis of Advanced Heterocyclic Scaffolds

The pyrimidine (B1678525) nucleus is a fundamental structural motif in a multitude of biologically active compounds and natural products. The strategic functionalization of this core structure is a cornerstone of medicinal chemistry and materials science. 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one serves as an exceptional starting material for the synthesis of more elaborate heterocyclic systems, primarily due to the lability of the C6-fluorine bond towards nucleophilic displacement.

This reactivity allows for the annulation of additional rings onto the pyrimidine framework, leading to the formation of fused heterocyclic systems such as pyridopyrimidines and purine analogs. For instance, reaction with bifunctional nucleophiles can lead to the construction of a second ring, creating a bicyclic scaffold with diverse substitution patterns. The general reactivity of pyrimidine derivatives in the synthesis of complex heterocycles, such as pyridodipyrimidines, has been well-documented nih.gov. The presence of the activating fluorine atom in this compound is anticipated to facilitate such transformations with higher efficiency and under milder conditions compared to its less reactive analogues.

Furthermore, the pyrimidine core can act as a foundation for the synthesis of linked heterocyclic systems. For example, Suzuki or Stille coupling reactions, following the displacement of the fluorine with a suitable nucleophile bearing a handle for cross-coupling, can be employed to attach various aryl or heteroaryl moieties. This strategy opens up avenues to novel bipyrazole derivatives and other multi-heterocyclic structures that are of significant interest in drug discovery tandfonline.com.

Scaffold for Diverse Chemical Modification and Derivatization

The chemical landscape of this compound is rich and varied, offering multiple sites for modification and derivatization. The fluorine atom at the C6 position is the primary locus of reactivity, acting as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups, thereby enabling the synthesis of extensive libraries of derivatives for screening and optimization in various applications.

A plethora of nucleophiles can be employed to displace the fluorine atom, including:

O-Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages, yielding 6-alkoxy- or 6-aryloxy-2,5-dimethylpyrimidin-4(1H)-ones.

N-Nucleophiles: A diverse array of amines, both primary and secondary, can react to form 6-amino-2,5-dimethylpyrimidin-4(1H)-one derivatives. This is a particularly important transformation as the amino-pyrimidine moiety is a common feature in many bioactive molecules.

S-Nucleophiles: Thiolates can be utilized to generate 6-thioether-2,5-dimethylpyrimidin-4(1H)-ones, which can be further oxidized to the corresponding sulfoxides and sulfones, adding another layer of chemical diversity.

C-Nucleophiles: Carbanions and other carbon-based nucleophiles can be used to form new carbon-carbon bonds, allowing for the introduction of alkyl, alkenyl, alkynyl, and aryl groups at the C6 position.

The table below summarizes some of the potential derivatization reactions of this compound.

| Nucleophile | Reagent Example | Product Class |

| Oxygen | Sodium Methoxide | 6-Methoxy-2,5-dimethylpyrimidin-4(1H)-one |

| Nitrogen | Ammonia | 6-Amino-2,5-dimethylpyrimidin-4(1H)-one |

| Sulfur | Sodium Thiophenoxide | 6-(Phenylthio)-2,5-dimethylpyrimidin-4(1H)-one |

| Carbon | Phenylmagnesium Bromide | 6-Phenyl-2,5-dimethylpyrimidin-4(1H)-one |

These derivatization strategies underscore the compound's role as a versatile scaffold for creating a broad spectrum of molecules with tailored properties. The analogous reactivity of 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one, which is known to undergo substitution and oxidation reactions, further supports the potential of its fluoro counterpart as a flexible synthetic building block cymitquimica.com.

Strategies for Directed Incorporation into Complex Molecular Assemblies

Beyond its role as a precursor to other heterocyclic systems, this compound is an ideal candidate for direct incorporation into larger and more complex molecular structures. Multicomponent reactions (MCRs) represent a powerful and efficient strategy for achieving this goal. MCRs allow for the formation of complex products in a single synthetic operation from three or more starting materials, thereby adhering to the principles of green chemistry by reducing waste and improving atom economy jmchemsci.commdpi.com.

The pyrimidine core of this compound can participate in various MCRs, such as the Biginelli reaction or related transformations, to construct dihydropyrimidinones and other complex heterocyclic frameworks mdpi.com. In such reactions, the pyrimidine unit is seamlessly integrated into a larger molecular assembly, with the fluorine atom potentially being carried through the reaction sequence to serve as a handle for subsequent modifications. The synthesis of arylmethylene-bis uracil (B121893) derivatives is an example of how pyrimidine units can be used to build complex architectures iucr.org.

Furthermore, the strategic placement of the fluorine atom allows for its use as a "linchpin" in convergent synthetic strategies. A fragment bearing the this compound moiety can be prepared and then coupled with another complex molecular fragment via nucleophilic substitution of the fluorine. This approach allows for the late-stage introduction of the pyrimidine scaffold, which can be advantageous in the synthesis of complex target molecules. The mechanism of multicomponent reactions involving pyrimidine precursors has been a subject of theoretical studies, providing a deeper understanding of how these complex transformations occur nih.gov.

Conclusion and Future Research Perspectives

Summary of Key Achievements in 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one Chemistry

While dedicated research on this compound is not extensively documented in publicly available literature, the achievements in the broader field of fluorinated pyrimidine (B1678525) chemistry provide a solid foundation for understanding its potential. Key milestones in the synthesis of related structures often involve the use of modern fluorinating agents and cross-coupling methodologies. For instance, the development of electrophilic fluorinating reagents like Selectfluor™ has revolutionized the synthesis of fluorinated heterocycles, offering a more direct and safer route compared to older methods. chemicalbook.com

The synthesis of substituted pyrimidinones (B12756618) has also been advanced through various condensation and cyclization reactions. researchgate.net These methods, often catalyzed by transition metals like palladium, allow for the construction of the core pyrimidine ring with a variety of substituents. nih.gov The general principles derived from the synthesis of compounds like 5-fluorouracil (B62378) and other fluorinated pyrimidines suggest that the synthesis of this compound is a feasible endeavor, likely achievable through multi-step sequences involving the construction of the dimethylated pyrimidine core followed by a selective fluorination step.

Identification of Emerging Synthetic Methodologies and Novel Reactivity Patterns

The synthesis of polysubstituted pyrimidines is a field of continuous innovation. nih.gov Modern synthetic strategies that are applicable to the preparation of this compound include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of various pyrimidine derivatives, including pyrimidinones. nih.gov

Deconstruction-Reconstruction Strategy: A novel approach involves the transformation of existing pyrimidine rings into other nitrogen heterocycles by converting them into N-arylpyrimidinium salts, which can then be cleaved and recyclized with different reagents. nih.gov This strategy could potentially be adapted to introduce the desired substituents onto a pre-existing pyrimidine scaffold.

Solid-Phase Synthesis: The synthesis of substituted pyrimidines on a solid support allows for the generation of libraries of compounds for high-throughput screening and has been successfully applied to the synthesis of pyrimido[4,5-d]pyrimidines. nih.gov

In terms of reactivity, the presence of the fluorine atom at the 6-position is expected to significantly influence the electronic properties of the pyrimidinone ring. The high electronegativity of fluorine can render the C6 position susceptible to nucleophilic attack, a common reactivity pattern in electron-deficient aromatic systems. wikipedia.org This opens up possibilities for post-synthetic modifications of the core structure.

Exploration of Untapped Potential in Advanced Organic Synthesis

The unique structural and electronic features of this compound suggest several areas of untapped potential in advanced organic synthesis. The pyrimidinone core is a common motif in biologically active molecules, and the introduction of fluorine can enhance their therapeutic properties. rsc.org

The reactivity of the C-F bond itself could be exploited in novel cross-coupling reactions to introduce further complexity into the molecule. While the C-F bond is generally strong, methods for its activation and functionalization are an active area of research.

Furthermore, the tautomeric nature of the pyrimidinone ring system, existing in equilibrium between the keto (pyrimidin-4(1H)-one) and enol (4-hydroxypyrimidine) forms, can be influenced by the substituents and the surrounding environment. chemicalbook.comnih.govacs.org This tautomerism can play a crucial role in the molecule's interaction with biological targets and its participation in hydrogen bonding networks. The fluorine atom at the 6-position is expected to influence this tautomeric equilibrium, a phenomenon that warrants further investigation.

Future Directions in Theoretical and Computational Investigations of Fluorinated Pyrimidinones

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound. orgsyn.org Future theoretical and computational studies could provide valuable insights into several key areas:

Tautomeric Stability: Density functional theory (DFT) calculations can be employed to determine the relative stabilities of the different tautomers of this compound in the gas phase and in different solvents. nih.govacs.org Understanding the dominant tautomeric form is crucial for predicting its reactivity and biological activity.

Spectroscopic Properties: Computational methods can predict spectroscopic data such as NMR chemical shifts and vibrational frequencies. chemicalbook.comnih.gov These predictions can aid in the characterization of the compound once it is synthesized.

Reaction Mechanisms: Theoretical calculations can elucidate the mechanisms of potential synthetic reactions and predict the regioselectivity of reactions, such as nucleophilic aromatic substitution.

Electronic Properties and Reactivity Indices: Analysis of the molecular orbitals and electrostatic potential can provide a deeper understanding of the molecule's reactivity and its potential for intermolecular interactions. nih.gov

A summary of potential areas for theoretical investigation is provided in the table below:

| Research Area | Computational Method | Expected Insights |

| Tautomerism | DFT, ab initio methods | Relative energies of tautomers, influence of solvent |

| Spectroscopic Data | GIAO-DFT (NMR), DFT (IR) | Predicted 1H, 13C, 19F NMR shifts; IR frequencies |

| Reaction Pathways | Transition state theory, IRC | Activation barriers, reaction mechanisms |

| Electronic Structure | NBO analysis, AIM theory | Charge distribution, bond orders, non-covalent interactions |

The synergy between experimental synthesis and computational investigation will be pivotal in unlocking the full potential of this compound and other related fluorinated pyrimidinones.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation, starting with fluorinated precursors. For pyrimidinone derivatives, key steps include nucleophilic substitution at the 4-position and selective fluorination. Optimize yield by controlling pH (neutral to slightly acidic) and temperature (60–80°C) during cyclization. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and fluorine coupling patterns (e.g., splitting due to J₃-F).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Begin with in vitro kinase inhibition assays (e.g., ATP-binding pocket screening) and cytotoxicity profiling (MTT assay on cancer cell lines). Radiolabeled binding assays (³H/¹⁴C tracers) can assess receptor affinity, while electrophysiological recordings may probe ion channel modulation .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic properties and binding interactions?

- Methodological Answer : Fluorine’s electronegativity enhances hydrogen-bonding potential and metabolic stability. Use density functional theory (DFT) to calculate electrostatic potential maps and compare with non-fluorinated analogs. Crystallographic studies (e.g., X-ray diffraction) reveal fluorine’s role in π-stacking or hydrophobic interactions in enzyme active sites .

Q. What strategies resolve contradictions in reported bioactivity data for pyrimidinone derivatives?

- Methodological Answer :

- Batch Consistency : Verify purity (>98% via HPLC) and confirm stereochemistry (chiral columns).

- Assay Variability : Standardize protocols (e.g., IC₅₀ determination under fixed ATP concentrations).

- Structural Analog Comparison : Use SAR studies to isolate effects of 2,5-dimethyl vs. other substituents .

Q. How can computational models predict the compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.

- Molecular Dynamics (MD) Simulations : Model interactions with serum albumin or P-glycoprotein to predict bioavailability .

Q. What are the challenges in stabilizing this compound under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.